(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-bromo-2-fluorophenyl)amino)acrylonitrile
Description
(Z)-2-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-bromo-2-fluorophenyl)amino)acrylonitrile is a synthetic small molecule characterized by a thiazole core substituted at position 4 with a benzo[d][1,3]dioxol-5-yl group and at position 2 with an acrylonitrile moiety. The acrylonitrile backbone adopts a (Z)-configuration, with a 4-bromo-2-fluorophenylamino group at position 3. This compound’s molecular formula is C₁₉H₁₁BrFN₃O₂S, with a calculated molecular weight of 444.3 g/mol.
Properties
IUPAC Name |
(Z)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-bromo-2-fluoroanilino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11BrFN3O2S/c20-13-2-3-15(14(21)6-13)23-8-12(7-22)19-24-16(9-27-19)11-1-4-17-18(5-11)26-10-25-17/h1-6,8-9,23H,10H2/b12-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFQCKCXHLOOIZ-WQLSENKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C(=CNC4=C(C=C(C=C4)Br)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)/C(=C\NC4=C(C=C(C=C4)Br)F)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11BrFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound shares structural motifs with several acrylonitrile-thiazole derivatives, differing primarily in substituents and stereochemistry. Below is a comparative analysis based on molecular structure, substituent effects, and available bioactivity
Table 1: Structural and Molecular Comparison
Substituent Effects on Bioactivity and Physicochemical Properties
- Halogenation : Bromine and fluorine in the target compound likely enhance membrane permeability and resistance to oxidative metabolism compared to chlorine-substituted analogues (e.g., ) .
- Benzodioxol vs. Benzothiazole : The benzodioxol group in the target compound may confer greater metabolic stability than benzothiazole derivatives (), as electron-rich dioxolane rings are less prone to cytochrome P450-mediated oxidation .
- Stereochemistry : The (Z)-configuration of the target compound may influence spatial interactions with biological targets compared to (E)-isomers (), though specific activity data are unavailable .
Bioactivity Insights from Analogues
- Antioxidant Activity : Derivatives with 4-chlorophenyl substituents () exhibited superior antioxidant capacity, suggesting that electron-withdrawing groups on the phenyl ring enhance radical scavenging .
- Synthetic Flexibility : Compounds like those in and highlight the utility of modular synthesis for tailoring substituents (e.g., bromo, butyl) to optimize target engagement or pharmacokinetics .
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